molecular formula C11H22O2 B161022 己酸2-甲基丁酯 CAS No. 10032-15-2

己酸2-甲基丁酯

货号 B161022
CAS 编号: 10032-15-2
分子量: 186.29 g/mol
InChI 键: YUECNVSODFDKOQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Hexyl 2-methylbutanoate, also known as Hexyl 2-methylbutyrate, is a butyrate ester . It is a colorless liquid with a strong, green, fruity odor . It is synthesized by the esterification of n-hexanol with 2-methylbutanoic acid .


Molecular Structure Analysis

The linear formula for Hexyl 2-methylbutanoate is C2H5CH(CH3)CO2(CH2)5CH3 . It has a molecular weight of 186.29 .


Physical And Chemical Properties Analysis

Hexyl 2-methylbutanoate has a refractive index of n20/D 1.419 (lit.) . It has a boiling point of 217-219 °C (lit.) and a density of 0.857 g/mL at 25 °C (lit.) .

科学研究应用

1. 在葡萄酒香气中的作用

己酸2-甲基丁酯有助于葡萄酒的香气特征。在研究葡萄酒中相关酯的化学和感官特征时发现,此类化合物虽然浓度很低,但在葡萄酒的整体感官体验中起着作用 (Gammacurta et al., 2018)

2. 水果中的分析

该化合物已被发现是苹果中重要的气味贡献者。使用气相色谱-嗅觉的研究强调了己酸2-甲基丁酯在其他酯类中的存在,对苹果的香气做出了重大贡献 (Komthong et al., 2006)

3. 苹果中的生物合成

已经研究了苹果中己酸2-甲基丁酯的生物合成途径,揭示了影响其形成的酶促过程和底物可用性的见解。这项研究有助于理解储存条件(如受控气氛储存)如何影响苹果的香气特征 (Matich & Rowan, 2007)

4. 对水果品质和消费者接受度的影响

在对“Pink Lady®”苹果的研究中,己酸2-甲基丁酯被确定为影响消费者接受度和感知质量的挥发性化合物之一。发现它的释放以及其他酯类在水果的感官评价中是一个积极的因素 (López et al., 2007)

5. 抗炎和镇痛特性

该化合物已在波斯独活的精油中被发现,有助于其抗炎和镇痛特性。这突出了其在治疗应用中的潜力,特别是在传统医学中 (Hajhashemi et al., 2009)

安全和危害

When handling Hexyl 2-methylbutanoate, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . It is also important to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

属性

IUPAC Name

hexyl 2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-4-6-7-8-9-13-11(12)10(3)5-2/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUECNVSODFDKOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047599
Record name Hexyl 2-methylbutanoate
Source EPA DSSTox
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Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid/strong, fresh-green, fruity odour
Record name Hexyl 2-methylbutanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/30/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

105.00 °C. @ 30.00 mm Hg
Record name Hexyl 2-methylbutanoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly, soluble in alcohol, most fixed oils; insoluble in water
Record name Hexyl 2-methylbutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039215
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Record name Hexyl 2-methylbutanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/30/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.854-0.859
Record name Hexyl 2-methylbutanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/30/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Hexyl 2-methylbutanoate

CAS RN

10032-15-2
Record name Hexyl 2-methylbutanoate
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Record name Hexyl 2-methylbutyrate
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Record name Butanoic acid, 2-methyl-, hexyl ester
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Record name Hexyl 2-methylbutanoate
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Record name Hexyl 2-methylbutyrate
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Record name HEXYL 2-METHYLBUTYRATE
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Record name Hexyl 2-methylbutanoate
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URL http://www.hmdb.ca/metabolites/HMDB0039215
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary source of hexyl 2-methylbutanoate?

A1: Hexyl 2-methylbutanoate is primarily found as a natural constituent of the volatile aroma profiles of various fruits and plants. It's particularly notable in apple varieties [, , , , , , , ] and has been identified in jackfruit [], hawthorn [], plums [], and certain tabasco pepper cultivars [].

Q2: How is hexyl 2-methylbutanoate biosynthesized in apples?

A2: Research suggests that hexyl 2-methylbutanoate biosynthesis in apples, particularly the Red Delicious variety, is linked to the metabolism of isoleucine []. This process involves the conversion of isoleucine to 2-methylbutanoyl-CoA, which can then be further converted to 2-methylbutanoic acid and subsequently esterified with hexanol to form hexyl 2-methylbutanoate.

Q3: What factors can influence the levels of hexyl 2-methylbutanoate in apples?

A3: Several factors can impact the concentration of hexyl 2-methylbutanoate in apples. Controlled atmosphere (CA) storage has been shown to reduce the biosynthesis of branched-chain esters, including hexyl 2-methylbutanoate, likely due to the depressed metabolism of isoleucine []. Furthermore, the development of superficial scald, a physiological disorder, can significantly reduce the production of hexyl 2-methylbutanoate in stored apples [].

Q4: How does the harvest date of apples impact hexyl 2-methylbutanoate concentrations?

A4: Studies on the apple cultivar 'Golden Orange' have indicated that the concentration of hexyl 2-methylbutanoate, along with other volatile esters like ethyl and hexyl 2-methylbutanoate and ethyl hexanoate, are significantly influenced by the harvest date and the duration of post-harvest ripening [].

Q5: Does the presence of fungi affect the levels of hexyl 2-methylbutanoate in apples?

A5: Interestingly, research suggests that fungal infections in apples can lead to a decrease in the relative content of hexyl 2-methylbutanoate [, ]. This reduction, along with changes in other volatile compounds, can impact the attractiveness of the infected apples to pests like the yellow peach moth [].

Q6: What role does the MdCXE20 gene play in the aroma profile of apples?

A6: The MdCXE20 gene encodes a carboxylesterase enzyme that contributes to the degradation of esters in apples []. Studies on the ‘Ruixue’ apple variety demonstrated that the overexpression of MdCXE20 leads to the degradation of several esters, including hexyl 2-methylbutanoate, impacting the overall aroma profile of the fruit [].

Q7: Beyond apples, where else has hexyl 2-methylbutanoate been identified?

A7: Hexyl 2-methylbutanoate has been identified as a significant component of the essential oil derived from the seeds of Heracleum persicum [, , ]. The essential oil of this plant is known for its antimicrobial and antioxidant properties, though the specific contribution of hexyl 2-methylbutanoate to these activities requires further investigation [, ].

Q8: What is the molecular formula and weight of hexyl 2-methylbutanoate?

A8: The molecular formula of hexyl 2-methylbutanoate is C11H22O2, and its molecular weight is 186.29 g/mol.

Q9: Is there any safety information available regarding hexyl 2-methylbutanoate?

A9: The Research Institute for Fragrance Materials (RIFM) has conducted safety assessments on hexyl 2-methylbutanoate [, ]. While the specifics of these assessments are not detailed here, it highlights the importance of understanding the safety profile of even naturally occurring volatile compounds.

Q10: What analytical techniques are used to study hexyl 2-methylbutanoate?

A10: A variety of analytical techniques are employed to identify and quantify hexyl 2-methylbutanoate in various samples. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used method for analyzing volatile compounds, including hexyl 2-methylbutanoate [, , , , , , , , , , ]. Solid-phase microextraction (SPME) is often used as a sample preparation technique prior to GC-MS analysis to concentrate volatile compounds and enhance sensitivity [, , , , , , , ].

Q11: Are there any efforts to explore alternative sources or production methods for hexyl 2-methylbutanoate?

A11: While not specifically addressed in the provided research, exploring alternative sources or developing sustainable production methods for valuable aroma compounds like hexyl 2-methylbutanoate aligns with broader goals of resource efficiency and environmental protection [, ].

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